

Application Notes and Protocols for Staining with Solvent Blue 59 in Histology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Solvent blue 59

Cat. No.: B1217624

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Blue 59, also known by its synonyms Sudan Blue, Atlasol Blue 2N, and 1,4-Bis(ethylamino)-9,10-anthraquinone, is a fat-soluble anthraquinone dye.[1][2] In the field of histology, it is primarily utilized as a lysochrome for the visualization of lipids, particularly neutral triglycerides and degenerated myelin.[1][3] Its lipophilic nature allows it to selectively dissolve in and color lipid-rich structures within tissue sections, rendering them visible under light microscopy. This characteristic makes it a valuable tool for studying lipid distribution in various tissues and for pathological investigations where lipid accumulation or demyelination is a key feature.

Physicochemical Properties

A summary of the key quantitative data for **Solvent Blue 59** is presented in the table below for easy reference.

Property	Value	Reference
CAS Number	6994-46-3	[1]
Molecular Formula	C18H18N2O2	[1]
Molecular Weight	294.35 g/mol	[1]
Appearance	Blue powder	
Melting Point	215-217 °C	
Solubility	Insoluble in water; Soluble in alcohol, hydrocarbon solvents, grease, and paraffin wax.	[4][5]

Experimental Protocols

Two primary methodologies for the application of **Solvent Blue 59** in histology are detailed below. The choice of protocol depends on the specific research question and the nature of the tissue being examined.

Protocol 1: Staining of Degenerated Myelin in Frozen Sections

This protocol is adapted from a traditional method for demonstrating myelin breakdown.

Materials:

- **Solvent Blue 59** (Sudan Blue)
- 50% Ethanol
- 10% Neutral Buffered Formalin
- Frozen sectioning equipment (Cryostat)
- Microscope slides and coverslips
- Mounting medium (aqueous)

Procedure:

- **Tissue Fixation:** Fix the tissue specimen in 10% neutral buffered formalin for a minimum of three days.
- **Sectioning:** Cut frozen sections of the fixed tissue at a thickness of 10-20 μm using a cryostat.
- **Pre-staining Hydration:** Immerse the sections in 50% ethanol for one minute.^[1]
- **Staining:** Transfer the sections to a saturated solution of **Solvent Blue 59** in 50% ethanol. The optimal staining time should be determined empirically but is typically in the range of 15-30 minutes.
- **Differentiation (Optional):** Briefly rinse the sections in 50% ethanol to remove excess stain. This step should be carefully monitored to avoid over-differentiation.
- **Washing:** Wash the sections thoroughly in distilled water.
- **Counterstaining (Optional):** A nuclear counterstain, such as Nuclear Fast Red, can be used to provide context to the lipid staining.
- **Mounting:** Mount the sections in an aqueous mounting medium.

Expected Results:

- Degenerated myelin and other lipids will be stained a distinct blue color.
- Other tissue elements will remain largely unstained unless a counterstain is used.

Protocol 2: Staining of Lipids in Paraffin-Embedded or Vibratome Sections

This protocol is suitable for general lipid staining and can be adapted for three-dimensional histological reconstructions.

Materials:

- **Solvent Blue 59** (Sudan Blue II)
- Paraffin wax or HistoClear
- Tissue processing and embedding equipment (for paraffin sections)
- Vibrating microtome (for fresh or fixed tissue sections)
- Microscope slides and coverslips
- Mounting medium

Procedure:

- Tissue Preparation:
 - Paraffin Sections: Process the fixed tissue through graded alcohols and clearing agents, and embed in paraffin wax. Cut sections at 5-10 μm .
 - Vibratome Sections: Fresh or fixed tissue can be sectioned using a vibrating microtome at a thickness of 50-200 μm .
- Staining Solution Preparation:
 - Paraffin-based: Prepare a 2% (w/v) solution of **Solvent Blue 59** in molten paraffin wax at 60°C. Ensure the dye is fully dissolved and homogenous.[6]
 - HistoClear-based: Prepare a 3% (w/v) solution of **Solvent Blue 59** in HistoClear.[6]
- Staining:
 - For Paraffin Sections: After deparaffinization and rehydration, sections can be stained with an alcoholic solution as described in Protocol 1, or alternatively, a post-embedding staining in the paraffin-based solution can be explored, though less common.
 - For Vibratome or Dehydrated Sections: Immerse the sections in the 3% **Solvent Blue 59** in HistoClear solution for 2-3 hours at room temperature.[6]

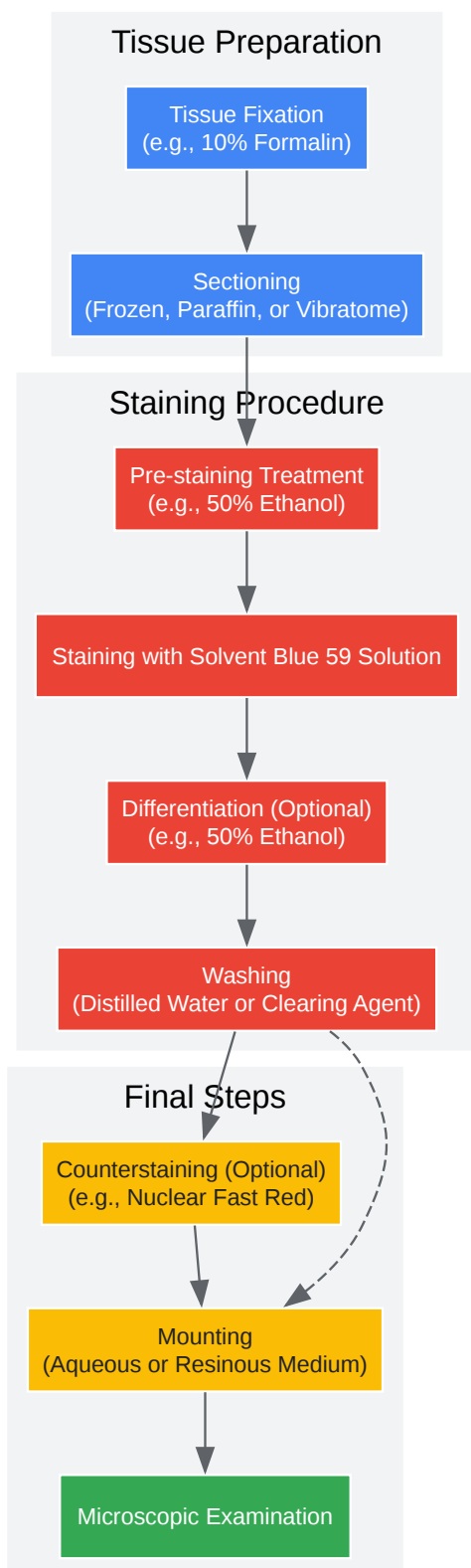
- **Washing and Clearing:** Wash the sections in a clearing agent (e.g., HistoClear or xylene) to remove excess stain.
- **Mounting:** Mount the sections in a resinous mounting medium.

Expected Results:

- Lipid droplets and other lipid-rich structures will be stained blue.
- The intensity of the staining will be proportional to the lipid content.

Experimental Workflow

The following diagram illustrates the general workflow for staining histological sections with **Solvent Blue 59**.



[Click to download full resolution via product page](#)

Caption: General workflow for **Solvent Blue 59** staining in histology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ia801606.us.archive.org [ia801606.us.archive.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. avantorsciences.com [avantorsciences.com]
- 4. survivorlibrary.com [survivorlibrary.com]
- 5. Cas 6994-46-3, Solvent Blue 59 | [lookchem](http://lookchem.com) [lookchem.com]
- 6. Visual Receptive Field Properties of Neurons in the Mouse Lateral Geniculate Nucleus | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Staining with Solvent Blue 59 in Histology]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1217624#staining-protocols-for-solvent-blue-59-in-histology>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com